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methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Kinase inhibitor screening Structure-Activity Relationship Medicinal chemistry building block

Generic pyrazolopyrimidines introduce uncontrolled kinase selectivity bias-even conservative C6 or N1 substitutions shift DAPK/ZIPK/PIM potency. Procure this exact N1-unsubstituted core (CAS 877630-52-9) for reliable SAR expansion. • MW 254.27-fragment-like FBDD starting point vs. typical kinase leads (>350 MW) • Vacant N1 enables systematic SAR via N-alkylation or Buchwald-Hartwig coupling • Methyl ester terminus: latent carboxylate prodrug for permeability & metabolic stability assays • Zero HBD count (ester) offers distinct SPR/NMR profile vs. amide analogs (HS38 HBD=2)

Molecular Formula C9H10N4O3S
Molecular Weight 254.26
CAS No. 877630-52-9
Cat. No. B2673535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate
CAS877630-52-9
Molecular FormulaC9H10N4O3S
Molecular Weight254.26
Structural Identifiers
SMILESCC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1
InChIInChI=1S/C9H10N4O3S/c1-4(8(15)16-2)17-9-11-6-5(3-10-13-6)7(14)12-9/h3-4H,1-2H3,(H2,10,11,12,13,14)
InChIKeyQBJXSYFHGSIZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 15 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate: Identity & Scaffold Context


Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate (CAS 877630-52-9) is a synthetic, low-molecular-weight (254.27 g/mol) heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family . It features a thioether linkage at the C6 position of the fused pyrimidine ring and a methyl ester terminus on the propanoate side chain. This scaffold is recognized in the medicinal chemistry literature as a privileged structure for targeting ATP-binding pockets of serine/threonine kinases, most notably the Death-Associated Protein Kinase (DAPK) and PIM kinase families [1]. The compound is primarily supplied as a research-grade building block and screening candidate for kinase inhibitor discovery programs.

Why Generic Analogs Fail in Kinase Screens


Within the pyrazolo[3,4-d]pyrimidin-4-one chemotype, even conservative atomic substitutions at the C6 thioether position or the N1 aryl/alkyl attachment profoundly alter the inhibitor's potency and selectivity profile across the DAPK/PIM kinase family [1]. For instance, literature data on closely related core analogs demonstrate that changing the N1 substituent (e.g., 3-chlorophenyl in HS38) while retaining the C6-thioether shifts the ZIPK Kd from sub-micromolar to inactive ranges against off-target kinases, whereas modifying the C6 ester to an amide (HS38 vs. the methyl ester target) impacts pharmacokinetic-relevant properties such as lipophilicity and solubility . Consequently, procurement of a generic 'pyrazolopyrimidine' without precise structural matching will introduce uncontrolled deviations in target engagement, potency, and physicochemical behavior, rendering cross-screening or SAR expansion efforts unreliable.

Quantitative Differentiation vs. Closest Analogs


Structural & Molecular Weight Differentiation vs. HS38

The target compound differs from HS38 by the absence of an N1-(3-chlorophenyl) substituent and the presence of a methyl ester in place of a primary amide on the propanoate side chain. This results in a molecular weight of 254.27 g/mol (C9H10N4O3S) for the target compound , compared to 349.79 g/mol (C14H12ClN5O2S) for HS38 . The absence of the chlorophenyl group reduces lipophilicity and aromatic character, making the target compound a more fragment-like, minimally substituted scaffold for hit-to-lead optimization. This structural difference is quantifiable: the target compound has a molecular weight reduction of 95.52 g/mol (27.3% lower) versus HS38.

Kinase inhibitor screening Structure-Activity Relationship Medicinal chemistry building block

Ester vs. Amide: Hydrogen Bond Donor Profile

The target compound bears a methyl ester terminus on the C6-thiopropanoate chain, whereas HS38 contains a primary amide (propanamide) at the identical position. This functional group swap alters the hydrogen bond donor (HBD) count from 0 (target ester) to 2 (HS38 amide), while both compounds share equivalent hydrogen bond acceptor (HBA) counts of 5 . The absence of HBDs in the target compound leads to a lower topological polar surface area (TPSA) prediction, theoretically improving passive membrane permeability, though this must be balanced against the metabolic lability typical of ester prodrugs.

Physicochemical property differentiation Solubility optimization Drug design

Kinase Selectivity Profile: DAPK, ZIPK, PIM

Although experimental Ki or IC50 data for the specific target ester compound are not publicly available, its unadorned pyrazolo[3,4-d]pyrimidin-4-one core with a C6-thioether is the minimal pharmacophore required for ATP-competitive inhibition of ZIPK (DAPK3) and DAPK1, as established by co-crystal structures of closely related analogs bound to the human ZIPK kinase domain [1]. The N1-unsubstituted nature of the target compound leaves a key vector for extending into the kinase ribose pocket vacant, distinguishing it from N1-aryl derivatives such as HS38 (ZIPK Kd = 280 nM) and HS56 (DAPK3 Ki = 0.26 µM, Pim-3 Ki = 0.208 µM) [2]. This vacancy makes the target compound a preferred starting point for generating N1-diversified kinase inhibitor libraries with de novo selectivity profiles.

Death Associated Protein Kinase ZIPK inhibition PIM kinase Smooth muscle biology

Solubility Profile vs. N1-Aryl Amide Analogs

The target compound's combination of a free N1-H and a methyl ester side chain is predicted to confer higher aqueous solubility than N1-aryl amide analogs such as HS38. While experimentally measured LogP or thermodynamic solubility data for the target compound are not currently available in public databases, the structural features—lower molecular weight, fewer aromatic rings, and reduced hydrophobicity relative to HS38 (which bears a 3-chlorophenyl group and a primary amide)—support a lower calculated LogP and consequently improved DMSO/aqueous compatibility at typical screening concentrations (10–100 µM) . This comparison is based on the well-established relationship between molecular size, aromatic ring count, and lipophilicity.

Aqueous solubility Lipophilicity Assay compatibility

Prioritized Application Scenarios


N1-Diversified Library for DAPK & PIM Kinases

Medicinal chemistry teams aiming to generate focused kinase inhibitor libraries should procure this compound as the unsubstituted N1 core scaffold. Its vacant N1 position permits systematic introduction of alkyl, aryl, or heteroaryl groups via N-alkylation or Buchwald-Hartwig coupling, enabling construction of a matrixed SAR library that explores the N1 pocket of DAPK1, ZIPK, and PIM kinases . This approach avoids the pre-existing selectivity bias introduced by N1-substituted analogs such as HS38 (N1-3-chlorophenyl) or HS56, and has been validated by the potent activity of N1-aryl derivatives in kinase inhibition assays (ZIPK Kd = 280 nM for HS38; DAPK3 Ki = 0.26 µM for HS56) .

Fragment-Based Discovery & Ligand Efficiency

With a molecular weight of 254.27 g/mol—significantly lower than the typical kinase inhibitor lead (MW > 350)—this compound qualifies as a high-quality fragment-like starting point for fragment-based drug discovery (FBDD) . Its zero hydrogen bond donor count (ester terminus) distinguishes it from the more polar HS38 amide (HBD = 2), offering a distinct physicochemical profile for SPR or NMR-based fragment screening campaigns . Researchers can prioritize this compound to map the minimal pharmacophore of the DAPK/ZIPK active site and subsequently grow the fragment through structure-guided design.

Prodrug & Metabolite Studies for Kinase Inhibitors

The methyl ester side chain serves as a latent carboxylate prodrug moiety. Research groups investigating the pharmacokinetics of pyrazolo[3,4-d]pyrimidinone-based DAPK inhibitors can procure this compound as the putative ester prodrug form and compare its cellular permeability and metabolic hydrolysis rates against the corresponding free acid and amide (HS38) analogs . The quantitative structural differences in HBD count (0 vs. 2) and N1 substitution (H vs. 3-chlorophenyl) allow experimental dissection of how each molecular feature contributes to permeability, solubility, and metabolic stability.

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